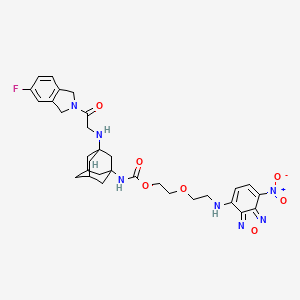

DPP-8/9 probe-1

Description

Overview of the Dipeptidyl Peptidase Family S9b

The dipeptidyl peptidase (DPP) family, specifically the S9B subfamily of serine proteases, is characterized by its ability to cleave Xaa-Pro dipeptides from the N-terminus of proteins. guidetopharmacology.orgebi.ac.ukresearchgate.netfrontiersin.org This family includes several key enzymes, with Dipeptidyl Peptidase 4 (DPP4) being the most extensively studied member and a validated drug target for type 2 diabetes. guidetopharmacology.orgpnas.org Other members of this family include DPP8, DPP9, and Fibroblast Activation Protein (FAP), as well as non-enzymatic members like DPP6 and DPP10. nih.gov

These enzymes share a conserved catalytic triad (B1167595) of serine, aspartate, and histidine and a common protein fold. nih.govfrontiersin.org While DPP4 is primarily found on the cell surface and in a soluble form in body fluids, DPP8 and DPP9 are predominantly located within the cell. frontiersin.orgresearchgate.net The S9b family members are involved in a wide array of physiological processes, including immune regulation, tissue remodeling, and cell signaling. ebi.ac.uk

Distinctive Characteristics and Intracellular Localization of DPP8 and DPP9

DPP8 and DPP9 are highly similar in their amino acid sequence and structure, both existing as homodimers. pnas.orgfrontiersin.org They are composed of a β-propeller domain and an α/β hydrolase domain. nih.govfrontiersin.org Despite their similarities, they exhibit differences in substrate specificity. guidetopharmacology.org

A key distinguishing feature of DPP8 and DPP9 is their intracellular localization. nih.govlife-science-alliance.orgmdpi.com They are primarily found in the cytoplasm, but have also been detected in the nucleus. researchgate.netlife-science-alliance.org Specifically, two isoforms of DPP9 have been identified: a short form (DPP9-S) that is cytosolic and a long form (DPP9-L) that contains a nuclear localization signal and is found in the nucleus. frontiersin.orgresearchgate.netlife-science-alliance.orgresearchgate.net Under certain conditions, such as in DPP4-deficient immune cells, DPP8 and DPP9 can also be found on the cell membrane. frontiersin.orgresearchgate.net Their localization is also associated with various organelles, including the endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgresearchgate.net

Physiological and Pathological Significance of DPP8/9 in Biological Processes

DPP8 and DPP9 are integral to numerous biological processes, and their dysregulation is linked to several pathological conditions. nih.govlife-science-alliance.orgresearchgate.netnih.gov They play crucial roles in energy metabolism, cell proliferation, differentiation, adhesion, migration, and apoptosis. life-science-alliance.org

Table 1: Overview of DPP8/9 Functions and Disease Implications

| Biological Process | Role of DPP8/9 | Associated Pathologies |

|---|---|---|

| Cellular Homeostasis | Regulation of energy metabolism, protein import quality control. frontiersin.orgresearchgate.netlife-science-alliance.org | Metabolic disorders. |

| Immune Regulation | Modulation of immune responses, T-cell activation, inflammasome activation. frontiersin.orglife-science-alliance.orgresearchgate.netnih.govpsu.edu | Inflammatory diseases, autoimmune disorders. life-science-alliance.orgidw-online.de |

| Cancer Biology | Involvement in tumor cell proliferation, apoptosis, migration, and invasion. nih.govfrontiersin.orglife-science-alliance.orgresearchgate.netnih.govidw-online.de | Various cancers, including ovarian, breast, and lung cancer. nih.gov |

| DNA Repair | Participation in DNA double-strand break repair pathways. nih.govnih.govuni-freiburg.de | Genomic instability. |

Role in Cellular Homeostasis

DPP8 and DPP9 contribute significantly to maintaining cellular balance. frontiersin.orgresearchgate.netlife-science-alliance.org They are involved in the regulation of energy metabolism by processing substrates like adenylate kinase 2 (AK2), which is vital for cellular energy homeostasis. nih.govfrontiersin.org Furthermore, they play a critical role in the quality control of protein import into mitochondria and the endoplasmic reticulum, preventing the accumulation of potentially harmful precursor proteins in the cytosol. researchgate.netlife-science-alliance.org Processed substrates of DPP8/9 can be targeted for degradation through the N-end rule pathway, a crucial mechanism for protein turnover. life-science-alliance.org

Involvement in Immune Regulation and Inflammasome Activation

DPP8 and DPP9 are widely expressed in immune cells and are key players in the immune system. nih.govpsu.edu They regulate immune responses through various mechanisms, including the cleavage of chemokines and cytokines. nih.gov A critical function of DPP8 and DPP9 is their role as endogenous inhibitors of the NLRP1 and CARD8 inflammasomes. nih.govlife-science-alliance.orgresearchgate.net They achieve this by sequestering NLRP1 or CARD8, thereby preventing their activation. nih.govlife-science-alliance.org Inhibition of DPP8/9 enzymatic activity can lead to the activation of these inflammasomes, resulting in a form of programmed cell death called pyroptosis. frontiersin.orgnih.gov This process is of particular interest in the context of hematological diseases. nih.govresearchgate.net

Implications in Cancer Biology and Tumor Progression

The role of DPP8 and DPP9 in cancer is complex and appears to be context-dependent. nih.govmdpi.com Dysregulated levels of DPP8/9 have been associated with tumor development and progression. nih.govlife-science-alliance.org In some cancers, such as aggressive and metastatic tumors, the expression of DPP8/9 is enhanced. nih.gov For instance, DPP9 expression is elevated in breast cancer, and high expression correlates with a better prognosis in some cases, while other studies have linked DPP8 to promoting breast tumor growth. nih.gov DPP8/9 can influence cancer cell proliferation, apoptosis, migration, and invasion. nih.gov Targeting DPP8/9 is being explored as a therapeutic strategy to sensitize cancer cells to therapies. life-science-alliance.org

Contribution to DNA Repair Pathways

Recent research has uncovered a role for DPP9 in the maintenance of genomic integrity. DPP9 is involved in the repair of DNA double-strand breaks through homologous recombination. nih.govuni-freiburg.de It has been shown to trigger the degradation of BRCA2, a key tumor suppressor protein involved in this repair pathway. nih.gov This function highlights another layer of complexity in the cellular roles of DPP9 and its potential as a target in cancer therapy.

Regulation of Protein Degradation via N-degron Pathway

Dipeptidyl peptidases 8 and 9 are key regulators of protein stability through their involvement in the N-degron pathway. nih.gov This pathway targets proteins for degradation based on the identity of their N-terminal amino acid residue, known as an N-degron. researchgate.netpnas.org DPP8 and DPP9 act as upstream regulators in this process by cleaving Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of substrate proteins. nih.govbiorxiv.org

Recent research has uncovered a sophisticated quality control mechanism for secretory proteins that relies on the concerted action of DPP8/9 and the E3 ligases of the N-degron pathway, specifically the UBR proteins. researchgate.netnih.gov Many proteins destined for the endoplasmic reticulum (ER) contain a "built-in" N-degron within their N-terminal signal peptide. researchgate.netpnas.org Under normal conditions, this signal peptide is cleaved off within the ER. However, if the protein fails to translocate into the ER correctly, it remains in the cytosol. pnas.org Here, cytosolic aminopeptidases first remove the initiating methionine (Met), after which DPP8 and DPP9 cleave the subsequent dipeptide, which often has a proline at the second position (P2). researchgate.netpnas.org This cleavage exposes a destabilizing residue at the N-terminus, creating a potent N-degron. researchgate.netnih.gov The newly exposed N-degron is then recognized by UBR E3 ubiquitin ligases, which polyubiquitinate the mislocalized protein, marking it for destruction by the proteasome. researchgate.netnih.gov This process ensures the clearance of potentially harmful mislocalized proteins, thereby maintaining cellular proteostasis. researchgate.net

A systematic study using an N-terminome library found that a proline residue at the third position (P+3) of a protein's N-terminus promotes instability, and genetic experiments identified DPP8/9 and UBR proteins as the key regulators of the turnover of these substrates. researchgate.net Mass spectrometry analysis confirmed that DPP8/9 are responsible for cleaving the N-terminal dipeptide from these P+3-bearing substrates. researchgate.net This quality control function is not limited to UBR proteins; DPP8/9 can also cooperate with other N-degron E3 ligases, such as Cul2ZYG11B/ZER1, to control the turnover of substrates with Gly/N-degrons. nih.gov

| Component | Role in the N-degron Pathway |

| DPP8/9 | Cleave the N-terminal dipeptide from mislocalized secretory proteins, exposing a hidden N-degron. researchgate.netpnas.orgnih.gov |

| UBR E3 Ligases | Recognize the exposed N-degron on the mislocalized protein and promote its ubiquitination. researchgate.netnih.gov |

| Proteasome | Degrades the ubiquitinated protein, preventing its accumulation in the cytosol. nih.gov |

| Secretory Proteins | Contain a "built-in" N-degron within their signal peptide that is exposed upon translocation failure. researchgate.netpnas.org |

Rationale for Developing Selective Chemical Probes for DPP8/9

Potent, non-selective inhibitors like Val-boroPro (VbP) have been instrumental in uncovering the role of DPP8/9 in regulating the NLRP1 and CARD8 inflammasomes. nih.gov However, because these inhibitors act on both DPP8 and DPP9, they activate both inflammasomes, making it difficult to study the specific contribution of each enzyme to this process. nih.gov The discovery of small molecules that can selectively activate one inflammasome over the other, such as CQ31 which indirectly inhibits DPP8/9 to activate CARD8, highlights the value of selectivity in chemical tools. nih.gov

There is an urgent need for chemical tools that can selectively target either DPP9 or both DPP8/9 in an activity-dependent manner. researchgate.net Such probes would allow researchers to:

Delineate specific functions: Distinguish the individual physiological and pathological roles of DPP8 versus DPP9, which are not yet fully understood. researchgate.netimrpress.com

Improve target validation: Provide more precise tools to validate DPP8 and/or DPP9 as therapeutic targets for various diseases, including cancer and inflammatory conditions. researchgate.netresearchgate.net

Enhance in-situ analysis: Overcome the limitations of antibodies, which can suffer from cross-reactivity. researchgate.net Fluorescently tagged probes, such as DPP-8/9 probe-1 , have been developed to bind to the active enzyme, enabling the detection of DPP8/9 activity in living cells. researchgate.netmedchemexpress.com

The development of covalent chemical probes is a promising strategy, but creating proteome-wide selective covalent probes for DPP8/9 remains a challenge. researchgate.netrepec.org Researchers are exploring various chemical scaffolds, including those inspired by natural products like Sulphostin and derivatives of clinically used drugs like Vildagliptin, to generate inhibitors with improved selectivity and potency for DPP8 and DPP9. researchgate.netrepec.orgresearcher.life These efforts are crucial for generating the next generation of chemical probes needed to fully elucidate the complex biology of these enzymes.

| Compound/Probe | Target(s) | Key Characteristic |

| This compound | DPP8/9 | A fluorescent probe for selectively targeting active DPP8 and DPP9. medchemexpress.com |

| Val-boroPro (VbP) | DPP8/9 (non-selective) | A potent inhibitor that activates both NLRP1 and CARD8 inflammasomes. nih.govacs.org |

| CQ31 | PEPD and XPNPEP1 (indirectly inhibits DPP8/9) | A small molecule that selectively activates the CARD8 inflammasome. nih.gov |

| Vildagliptin derivatives | DPP9 (selective) | Non-covalent inhibitors with low nanomolar affinity for DPP9 and high selectivity over DPP8. researchgate.net |

| Sulphostin-inspired N-phosphonopiperidones | DPP8/9 (covalent) | Covalent inhibitors with improved DPP8/9 potency and enhanced proteome-wide selectivity. repec.orgresearcher.life |

| 1G244 | DPP8/9 | An isoindoline-containing inhibitor with a preference for DPP8 over DPP9. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H36FN7O7 |

|---|---|

Molecular Weight |

637.7 g/mol |

IUPAC Name |

2-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]ethyl N-[3-[[2-(5-fluoro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]amino]-1-adamantyl]carbamate |

InChI |

InChI=1S/C31H36FN7O7/c32-23-2-1-21-16-38(17-22(21)10-23)26(40)15-34-30-11-19-9-20(12-30)14-31(13-19,18-30)35-29(41)45-8-7-44-6-5-33-24-3-4-25(39(42)43)28-27(24)36-46-37-28/h1-4,10,19-20,33-34H,5-9,11-18H2,(H,35,41) |

InChI Key |

MAIFOHYNLBAWDL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)NC(=O)OCCOCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])NCC(=O)N6CC7=C(C6)C=C(C=C7)F |

Origin of Product |

United States |

Design and Development of Dpp 8/9 Probe 1

Principles of Activity-Based Probe Design for Serine Hydrolases

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. oup.com Activity-based probes (ABPs) are designed to specifically target and covalently modify the active form of an enzyme, providing a direct measure of its catalytic activity rather than just its abundance. thermofisher.comnih.gov

For the serine hydrolase superfamily, one of the largest and most diverse enzyme families, ABPs are particularly valuable tools. thermofisher.com The design of these probes generally incorporates three key components:

An electrophilic "warhead": This reactive group is designed to form an irreversible covalent bond with a nucleophilic residue—typically the catalytic serine—in the enzyme's active site. nih.gov

A linker or scaffold: This part of the probe provides a structural backbone and can be modified to tune the probe's selectivity and physicochemical properties. nih.gov

A reporter tag: This is a functional group that allows for the detection and identification of the labeled enzyme. Common tags include fluorophores (for imaging), biotin (B1667282) (for affinity purification and enrichment), or isotopically coded tags for mass spectrometry-based quantification. thermofisher.comnih.gov

The fundamental principle behind this approach is that the probe's reactivity is directed by the enzyme's own catalytic machinery. nih.gov The probe mimics a natural substrate, allowing it to bind to the active site. Once positioned, the warhead reacts with the catalytic serine, leading to covalent and irreversible inhibition. thermofisher.com This activity-dependent labeling mechanism ensures that only functionally active enzymes are detected, distinguishing them from inactive zymogens or inhibitor-bound enzymes. nih.gov Fluorophosphonates (FP) are a widely used class of warheads for serine hydrolase probes due to their specific reactivity with the active-site serine. thermofisher.comnih.gov

Structural Features of DPP-8/9 Probe-1

This compound was developed from a known DPP8/9 inhibitor scaffold, which was modified to incorporate a reporter tag for visualization. uantwerpen.be The resulting probe demonstrates high affinity for DPP8 and DPP9, with IC50 values of 210 nM and 15 nM, respectively. chemicalbook.com Its design features a fluorescent tag for detection and a specific reactive group for covalent modification. uantwerpen.bechemicalbook.com

This compound incorporates a nitrobenzoxadiazole (NBD) group as its fluorescent reporter tag. chemicalbook.com NBD is a small, environmentally sensitive fluorophore widely used in the design of chemical probes. nih.govrsc.org Its small size is advantageous as it is less likely to interfere with the probe's binding affinity for the target enzyme. rsc.orgresearchgate.net

Compounds containing the NBD skeleton are known for several useful properties that facilitate biomolecular sensing:

Environmental Sensitivity: The fluorescence of NBD is often sensitive to the polarity of its local environment, which can provide information about the probe's binding site. nih.gov

Fluorescence Quenching Ability: The NBD moiety can act as a fluorescence quencher in certain probe designs, allowing for "turn-on" fluorescence upon reaction with a target. nih.gov

Favorable Photophysical Properties: NBD derivatives typically have emission wavelengths above 420 nm, deriving their fluorescence from intramolecular charge transfer (ICT) transitions. nih.gov

In the context of this compound, the NBD tag allows for the direct visualization of active DPP8/9 enzymes in vitro using fluorescence microscopy. chemicalbook.com

The effectiveness of an activity-based probe hinges on its "warhead," the electrophilic group that covalently modifies the target enzyme. nih.govstanford.edu A variety of covalent electrophiles have been developed to target the catalytic serine residue in serine hydrolases, including fluorophosphonates, sulfonyl fluorides, carbamates, and isocoumarins. nih.gov The choice of warhead is critical, as it influences the probe's reactivity and selectivity. nih.govresearchgate.net

The design of this compound is based on a class of inhibitors that bind covalently to the active site. uantwerpen.be While the specific warhead in this compound is part of a complex inhibitor scaffold, the general strategy for targeting dipeptidyl peptidases involves a reactive group that forms a stable covalent bond with the catalytic serine residue within the enzyme's active site. uantwerpen.benih.gov This irreversible binding allows for the durable labeling of the target enzymes. The development process for such probes often starts with a known potent inhibitor, which is then adapted into a probe without losing its high affinity for the target. uantwerpen.be

Synthetic Methodologies for Probe Construction

The synthesis of active site-directed probes like this compound is a multi-step process that begins with a known inhibitor scaffold. The general synthetic strategy involves preparing the core inhibitor, attaching a linker, and finally coupling the reporter tag. uantwerpen.be

In the reported synthesis of this compound and related compounds, the process starts with a base inhibitor structure. uantwerpen.be This core structure is then modified by adding a polyethylene glycol (PEG) linker. This is achieved by reacting the inhibitor intermediate with a suitable PEG derivative. uantwerpen.be The purpose of the linker is to provide a point of attachment for the reporter tag at a sufficient distance from the core inhibitor to minimize interference with enzyme binding.

The final step is the introduction of the fluorescent tag. The PEG-linker-inhibitor intermediate, which now has a terminal amine group, is reacted with NBD-chloride (4-Chloro-7-nitro-2,1,3-benzoxadiazole). uantwerpen.benih.gov This reaction yields the final fluorescent probe, this compound. uantwerpen.be Similar synthetic routes are used to create probes with different tags, such as biotin, by reacting the linker intermediate with an activated form of the desired tag, like d-Biotin NHS ester. uantwerpen.be

Interactive Data Table: Inhibitory Activity of this compound

The following table summarizes the inhibitory potency (IC50) of this compound against several members of the S9 family of proteases, demonstrating its high affinity and selectivity for DPP9 and DPP8.

| Enzyme | IC50 Value |

| DPP9 | 15 nM chemicalbook.com |

| DPP8 | 210 nM chemicalbook.com |

| DPP4 | >44 µM chemicalbook.com |

Mechanism of Interaction and Target Engagement

Binding Specificity and Selectivity Profile

A crucial feature of any chemical probe is its ability to distinguish its intended target from other similar proteins. DPP-8/9 probe-1 demonstrates a notable preference for DPP8 and DPP9 over other members of the S9 serine protease family. medchemexpress.comnih.gov

This compound exhibits high affinity for both DPP8 and DPP9, though with a discernible preference for DPP9. medchemexpress.comnih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been reported to be 210 nM for DPP8 and 15 nM for DPP9, indicating a stronger interaction with DPP9. medchemexpress.com This differential affinity is an important consideration when interpreting data from experiments using this probe.

| Enzyme | IC₅₀ (nM) |

|---|---|

| DPP8 | 210 |

| DPP9 | 15 |

The S9 family of serine proteases includes several other enzymes with similar substrate specificities, such as DPP4, DPP7, and Fibroblast Activation Protein (FAP). acs.orgspandidos-publications.comscience.gov A key advantage of this compound is its high selectivity for DPP8 and DPP9 over these other family members. medchemexpress.com This selectivity is critical for accurately studying the specific roles of DPP8 and DPP9 without confounding effects from the inhibition of other proteases. acs.orgpsu.edu For instance, while DPP4 shares the ability to cleave substrates with a proline at the penultimate position, significant structural differences in the active site compared to DPP8 and DPP9 allow for the design of selective inhibitors like this probe. nih.govresearchgate.net Research has shown that DPP8 and DPP9 are the primary regulators of certain inflammasome pathways, while the highly similar DPP4 and DPP7 are not involved. acs.org

Covalent Modification of Catalytic Serine

This compound functions as a covalent inhibitor. medchemexpress.com It contains a reactive group, often a phosphonate (B1237965) "warhead," that forms a stable, irreversible covalent bond with the catalytic serine residue within the active site of DPP8 and DPP9. medchemexpress.comacs.org In DPP9, this key residue is Serine 730 (S730). medchemexpress.com This covalent modification effectively and permanently inactivates the enzyme by blocking the active site, thereby preventing substrate binding and processing. medchemexpress.com The formation of this covalent adduct is a hallmark of activity-based probes (ABPs), which are designed to label only catalytically active enzymes. acs.orgresearchgate.netnih.gov

Conformational Changes Induced by Probe Binding

The binding of ligands, including inhibitors like this compound, to DPP8 and DPP9 is known to induce significant conformational changes in the enzymes. nih.govresearchgate.net Unlike DPP4, where the liganded and unliganded forms are structurally very similar, DPP8 and DPP9 exhibit substantial rearrangement at the active site upon ligand binding. researchgate.net This involves a disorder-to-order transition of a 26-residue loop segment, which partially folds into an α-helix. researchgate.net This "induced fit" mechanism, where the enzyme changes shape to accommodate the binding of the inhibitor, is a key aspect of the interaction. nih.gov These conformational changes are crucial for the high-affinity binding and the cooperative allosteric mechanism observed in these enzymes. researchgate.net

Relationship to Enzymatic Activity Inhibition

The covalent modification of the catalytic serine by this compound directly leads to the inhibition of the enzymatic activity of DPP8 and DPP9. medchemexpress.complos.org By irreversibly occupying the active site, the probe prevents the natural substrates of the enzymes from binding and being cleaved. medchemexpress.com This inhibition of proteolytic activity is the fundamental basis for the probe's utility in studying the biological functions of DPP8 and DPP9. plos.orgresearchgate.net The inhibition of DPP8 and DPP9 has been shown to trigger specific cellular pathways, such as pyroptosis in certain immune cells, highlighting the importance of their enzymatic activity in cellular homeostasis. acs.orgresearchgate.net The probe's ability to selectively block this activity makes it a valuable tool for dissecting these complex biological processes. medchemexpress.comnih.gov

Applications of Dpp 8/9 Probe 1 in Academic Research

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes ABPs to assess the functional state of enzymes directly in native biological systems, such as cell lysates or intact cells. nih.govnih.gov Unlike traditional methods that measure protein abundance, ABPP specifically targets the active portion of an enzyme population, providing a more accurate reflection of its physiological role. nih.gov DPP-8/9 probe-1 is designed for such applications, enabling the targeted profiling of DPP8 and DPP9 activity.

While this compound is designed for selectivity towards DPP8 and DPP9, it can be a critical tool within the broader context of global serine hydrolase profiling, particularly through a method known as competitive ABPP. nih.govnih.gov This technique is instrumental in determining the selectivity and target engagement of enzyme inhibitors across an entire enzyme family. nih.govfrontiersin.org

In a typical competitive ABPP experiment aimed at profiling a new, potentially broad-spectrum serine hydrolase inhibitor, a complex proteome (e.g., a cell lysate) is pre-incubated with the inhibitor. frontiersin.org Subsequently, a broad-spectrum ABP that labels a wide range of serine hydrolases is added. Enzymes that are bound by the inhibitor will show reduced labeling by the probe. To confirm if the inhibitor targets DPP8 and DPP9, a parallel experiment can be run using the selective this compound. A significant decrease in the fluorescent signal from this compound in the inhibitor-treated sample versus the control confirms that the inhibitor engages with DPP8 and/or DPP9. This approach allows researchers to build a comprehensive selectivity profile, identifying both intended targets and potential off-targets of a compound across the proteome. nih.govchemrxiv.org

A primary application of this compound is the specific detection and quantification of active DPP8 and DPP9 in complex biological samples. Because the probe forms a stable covalent bond with the catalytic serine residue, it only labels enzymes that are in a catalytically competent conformation. frontiersin.orgnih.gov This allows for the differentiation between active enzymes, inactive zymogens, or enzymes inhibited by endogenous molecules.

This methodology has been applied to identify active dipeptidyl peptidases in various biological contexts. For instance, related ABPP techniques have successfully identified active cathepsin C in rat liver extracts and DPAP1 in lysates from the malaria parasite Plasmodium falciparum. plos.org Similarly, this compound can be used to screen different cell lines and tissues to determine the presence and relative levels of active DPP8 and DPP9, providing insights into their roles in different physiological and pathological states.

| Biological System | Cell/Tissue Type | Method | Findings | Source(s) |

| Human | Leukocytes (Lymphocytes, Monocytes) | Selective Inhibitors & Activity Assays | Demonstrated presence of DPP8/9-attributable activity. | chemrxiv.org |

| Human | Jurkat (T-cell line), U937 (monocytic cell line) | Selective Inhibitors & Activity Assays | Confirmed similar DPP8/9-specific activities. | chemrxiv.org |

| Rat | Liver Extracts | Activity-Based Probe (Cathepsin C specific) | Identified a selective substrate for Cathepsin C by correlating activity with probe labeling. | plos.org |

| P. falciparum | Parasite Lysates | Activity-Based Probe (DPAP1 specific) | Identified a selective substrate for DPAP1. | plos.org |

Cellular and Subcellular Localization Studies of Active Enzymes

Understanding where an enzyme is active within a cell is crucial to elucidating its biological function. This compound, by carrying a fluorescent NBD tag, enables the direct visualization of active enzyme pools within cellular structures. nih.govontosight.ai Research indicates that DPP8 and DPP9 are primarily intracellular enzymes, found in both the cytoplasm and the nucleus, which can be visually confirmed with the probe. nih.gov

The NBD fluorophore attached to this compound allows for the visualization of labeled enzymes using fluorescence microscopy. ontosight.ai The NBD group fluoresces in the visible spectrum (typically with excitation around 460 nm and emission around 540 nm) and is compatible with common laser sources used in confocal microscopy. ontosight.aimdpi.com When the probe is introduced to fixed and permeabilized cells, it binds to active DPP8 and DPP9. The resulting fluorescence signal pinpoints the location of the active enzymes, allowing for high-resolution imaging of their subcellular distribution. This method provides direct visual evidence of the cytosolic and potential nuclear localization of active DPP8/9. mdpi.com

Activity-based probes like this compound, which form an irreversible covalent bond, are primarily suited for endpoint measurements. patsnap.com They provide a snapshot of the active enzyme population at the moment of labeling and are ideal for imaging fixed cells or for quantitative analysis of lysates at a single time point. frontiersin.orgresearchgate.net

However, they are not designed for continuous, real-time monitoring of enzymatic activity dynamics within a single living cell. Once the probe reacts with the enzyme, the signal is permanent and cannot report subsequent changes in activity. For true real-time analysis, researchers have developed other tools, such as genetically encoded fluorescent sensors (e.g., DiPAK). These sensors can reversibly report on enzyme activity, allowing for the continuous tracking of activity changes in response to stimuli or inhibitors over time. mdpi.comacs.org Therefore, while this compound can be used to compare activity levels between different cell populations or at different time points in separate experiments, it does not facilitate the real-time kinetic monitoring characteristic of reversible biosensors. patsnap.com

Elucidation of DPP8/9 Substrate Specificity

While substrate specificity is often determined by screening libraries of synthetic peptides, activity-based probes like this compound offer a complementary approach. They can be used in competitive binding assays to indirectly profile substrate preferences. plos.org In such an assay, the enzyme is incubated with a potential substrate before the addition of this compound. If the substrate binds effectively to the active site, it will compete with the probe, leading to a decrease in the fluorescent signal from probe labeling. By testing a range of potential substrates, one can infer their relative binding affinities for the active site. plos.orgstanford.edu

This method is particularly powerful when performed in complex cell lysates. It helps to identify substrates that are selectively processed by the target enzyme, as the inhibition of substrate turnover can be directly correlated with the labeling of the target enzyme by its specific ABP. plos.org Research using peptide libraries has established the fundamental substrate preferences for DPP8 and DPP9.

| Enzyme | P1 Position Preference | P2 Position Preference | Notes | Source(s) |

| DPP8 | Proline (Pro) | Basic and Hydrophobic residues | Very little cleavage observed for other residues at P1. Cleaves acidic residues at P2 ~20-fold lower than DPP4. | imrpress.com |

| DPP9 | Proline (Pro) or Alanine (Ala) | N-terminal dipeptides | Recognizes and cleaves N-terminal dipeptides if proline is at the penultimate position. | nih.govresearchgate.net |

Assessment of DPP8/9 Activity in Disease Models (Non-Clinical)

The study of dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9) in non-clinical disease models is crucial for understanding their roles in pathologies such as cancer, inflammation, and metabolic disorders. life-science-alliance.orgresearchgate.netresearchgate.net this compound serves as a specialized tool for these investigations, particularly in cellular and animal model applications.

In Vitro Cellular Assays

This compound is an activity-based, fluorescent probe designed for the selective labeling and visualization of active DPP8 and DPP9 in in vitro settings. medchemexpress.commedchemexpress.com It consists of a selective DPP8/9 inhibitor scaffold conjugated to a nitrobenzoxadiazole (NBD) fluorescent tag. medchemexpress.com This design allows it to bind covalently to the active site of DPP8 and DPP9, enabling direct detection via fluorescence microscopy. medchemexpress.comresearchgate.net This method provides a significant advantage over traditional antibody-based detection, which can be hampered by cross-reactivity issues due to the high homology between the two enzymes. researchgate.net

The probe demonstrates high affinity and selectivity for DPP8 and DPP9 over other related S9 family members, with reported IC₅₀ values of 210 nM for DPP8 and 15 nM for DPP9. medchemexpress.commedchemexpress.com This selectivity is critical for accurately assessing the presence of active enzymes in various cell types.

In research, the probe is applied to live cells to detect and localize active DPP8/9. researchgate.net This is particularly valuable in disease models where the expression and activity of these enzymes are dysregulated. For instance, in studies of hematological malignancies or immune disorders, this compound can be used to visualize the target enzymes within cancer cell lines (e.g., Jurkat, Raji, MV4;11) or primary lymphocytes. researchgate.netwjgnet.comacs.org By confirming the presence of active DPP8/9, the probe helps validate these enzymes as therapeutic targets before testing the effects of specific inhibitors.

| Characteristic | Description | Reference |

|---|---|---|

| Probe Type | Activity-based, fluorescent probe | medchemexpress.com |

| Fluorescent Tag | Nitrobenzoxadiazole (NBD) | medchemexpress.com |

| Target Enzymes | Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) | medchemexpress.commedchemexpress.com |

| Binding Mechanism | Binds to the active site of the enzymes | researchgate.net |

| Inhibitory Potency (IC₅₀) | DPP8: 210 nM | medchemexpress.commedchemexpress.com |

| DPP9: 15 nM | ||

| Primary Application | Selective labeling and visualization of active DPP8/9 in live cells by fluorescence microscopy | medchemexpress.comresearchgate.net |

Animal Model Research Applications

While animal models are instrumental in studying the in vivo consequences of DPP8/9 inhibition, the direct application of this compound in these systems is not extensively documented in the literature. Research in animal models of disease, such as those for liver fibrosis, cancer, and autoimmune conditions, typically employs small molecule inhibitors (e.g., 1G244) or genetic knockout models to elucidate the function of DPP8 and DPP9. plos.orgnih.govbiorxiv.org

For example, studies on liver injury have utilized carbon tetrachloride (CCl4)-induced fibrosis models in mice to show the upregulation of DPP8 and DPP9 mRNA. wjgnet.com Similarly, research into the role of DPP9 in the central nervous system has used specific inhibitors in mice to probe its effects on memory and long-term potentiation. biorxiv.org These studies rely on observing the physiological outcome of inhibiting or ablating the enzyme's activity rather than visualizing the enzyme's presence with a probe. The primary utility of this compound remains centered on cellular assays, providing a platform to confirm target engagement and localization before progressing to more complex in vivo functional studies with inhibitors.

Methodological Considerations and Challenges in Probe Utilization

Assay Development and Optimization

The creation of effective assays using DPP-8/9 probe-1 necessitates careful optimization to ensure specific and reliable detection of DPP8 and DPP9 activity. This compound is a fluorescent probe that contains a nitrobenzoxadiazole (NBD) tag, designed to bind to the active sites of DPP8 and DPP9, allowing for their visualization. medchemexpress.com

Initial development involves synthesizing fluorescent inhibitors with high affinity and selectivity for DPP8/9 over other related proteases in the S9 family. nih.gov Researchers have developed a suite of fluorescent inhibitors incorporating various reporters like nitrobenzoxadiazole (NBD), dansyl (DNS), and cyanine-3 (Cy3) to visualize intracellular DPP8/9. nih.gov Among these, NBD-labeled inhibitors have been identified as particularly effective for visualizing DPP8/9 in human cells. nih.gov

A key aspect of assay development is the establishment of methods for the selective labeling and visualization of active DPP8/9 within cells using fluorescence microscopy. nih.gov This involves differentiating between the probe binding to the active enzyme versus non-specific interactions. Competitive assays are often employed, where the displacement of the probe by a known inhibitor confirms active site binding.

Furthermore, the development of biotinylated versions of these probes allows for the enrichment and subsequent identification of DPP8 and DPP9 from complex biological samples. nih.gov However, the efficiency of pull-down can be influenced by factors such as the linker length between the probe and the biotin (B1667282) tag. For instance, a shorter probe was found to be less effective at pulling down DPP9, possibly because the biotin tag did not sufficiently extend out of the enzyme's active-site channel, sometimes necessitating a denaturing step to expose the biotin for capture. acs.org

Established methods to measure DPP8/9 activity often rely on the processing of artificial substrates by either purified enzymes or in cell lysates. life-science-alliance.orgresearchgate.net These assays, while useful, can be complemented by probes like this compound for in-cell visualization.

Potential for Off-Target Interactions in Complex Proteomes (from a probe perspective)

A significant challenge in the use of any chemical probe is its potential for off-target interactions, especially within the complex environment of a cell's proteome. This compound was designed based on selective DPP8/9 inhibitors to minimize this issue. nih.gov The probe exhibits high affinity for DPP8 and DPP9, with reported IC50 values of 210 nM and 15 nM, respectively. medchemexpress.com

DPP8 and DPP9 share a high degree of sequence homology, particularly in their catalytic domains (up to 92% amino acid identity), which contributes to an overlap in their substrate specificity and makes the design of highly selective probes challenging. nih.gov They are both intracellular serine hydrolases belonging to the dipeptidyl peptidase 4 (DPP4) activity/structure homologues (DASH) family. researchgate.netnih.gov While this compound demonstrates good selectivity against other S9 family members like DPP4, some level of cross-reactivity can still occur. nih.govnih.gov

For example, studies using probes derived from the FAP-inhibitor UAMC1110 showed some cross-reactivity with DPP8 and DPP9 under certain experimental conditions, despite having a high degree of selectivity for FAP. nih.gov The development of truly selective covalent probes for DPP8 and DPP9 remains an ongoing challenge. researchgate.netnih.gov The exploration of different chemical scaffolds, such as Sulphostin-inspired N-phosphonopiperidones, aims to improve proteome-wide selectivity and reduce off-target effects. nih.govnih.gov

The complexity of the cellular environment means that even with high in vitro selectivity, a probe might interact with other proteins in a living cell. Therefore, results obtained using this compound should be interpreted with caution and ideally validated with complementary techniques, such as using knockout cell lines or RNA interference to confirm that the observed effects are indeed due to the inhibition of DPP8 and/or DPP9. acs.org

Considerations for In Vivo Research Applications

The transition from in vitro to in vivo applications of chemical probes like this compound introduces another layer of complexity. While the probe has been successfully used to detect DPP8/9 in live cells in vitro, its use in whole organisms presents several challenges. researchgate.net

A primary consideration for in vivo use is the bioavailability and biodistribution of the probe. It must be able to reach its target tissues and cells in sufficient concentrations to label DPP8 and DPP9 effectively. The development of DPP9-selective inhibitors is progressing, which is crucial for manipulating DPP9 activity in vivo. researchgate.netresearchgate.net However, the complete absence of DPP9 catalytic activity is lethal in mice and humans, highlighting the need for carefully controlled in vivo studies. nih.govresearchgate.netresearchgate.net

The potential for off-target effects, as discussed earlier, becomes even more critical in an in vivo setting, where the probe can interact with a wider range of proteins and tissues. This could lead to unforeseen physiological effects that are not directly related to the inhibition of DPP8 or DPP9. The development of inhibitors with enhanced proteome-wide selectivity is a key step towards mitigating these risks. nih.gov

Furthermore, the interpretation of in vivo imaging studies using fluorescent probes can be complicated by factors such as tissue autofluorescence and light scattering. Careful selection of the fluorescent tag and appropriate imaging modalities are necessary to achieve a good signal-to-noise ratio.

While direct in vivo applications of "this compound" are still an area of active research, the development of highly selective and potent inhibitors for DPP8 and DPP9 is paving the way for future in vivo studies to dissect their specific roles in health and disease. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound/Probe | Target(s) | Type | Key Feature/Finding | Reference(s) |

| This compound | DPP8, DPP9 | Fluorescent Probe | Contains an NBD tag for visualization; high affinity for DPP8/9. | medchemexpress.com |

| NBD-labeled inhibitors | DPP8, DPP9 | Fluorescent Inhibitor | Effective for visualizing intracellular DPP8/9. | nih.gov |

| Biotinylated probes | DPP8, DPP9 | Affinity Probe | Used for enrichment and pull-down of DPP8/9. | nih.gov |

| Sulphostin | DPP4, DPP8, DPP9 | Covalent Inhibitor | Natural product starting point for developing more selective DPP8/9 inhibitors. | nih.govnih.gov |

| 1G244 | DPP8, DPP9 | Inhibitor | Potent inhibitor used in studies to validate probe binding and cellular effects. | life-science-alliance.orgnih.gov |

| Val-boroPro (VbP) | DPP4, DPP8, DPP9 | Inhibitor | Broad-spectrum DPP inhibitor used in competitive binding assays. | acs.orgnih.gov |

| DiPAK | DPP8, DPP9 | Genetically Encoded Sensor | Allows for real-time, quantitative monitoring of DPP8/9 activity in living cells. | life-science-alliance.orgnih.gov |

Future Directions and Emerging Research Avenues

Development of Next-Generation DPP8/9 Probes

A primary focus of ongoing research is the creation of new probes that overcome the limitations of current tools. The goal is to develop chemical tools with superior biochemical and photophysical properties to enable more precise and complex biological investigations.

Achieving selectivity between DPP8 and DPP9 is a significant challenge in chemical biology due to their high structural similarity, with 92% identity in their active sites. nih.gov While many inhibitors show activity against both, the distinct biological functions of each enzyme make the development of selective probes crucial. nih.gov

Recent efforts have led to promising scaffolds that offer improved selectivity. For instance, integrated chemical proteomics and structure-guided design have produced 4-oxo-β-lactams that function as potent, non-substrate-like nanomolar inhibitors of DPP8/9. nih.gov X-ray crystallography revealed that these compounds have different binding modes for DPP8 and DPP9, with one notable interaction involving an unprecedented targeting of an extended S2′ (eS2′) subsite in DPP8. nih.gov This structural insight is a key strategy for achieving target selectivity. Similarly, the exploration of natural products like Sulphostin has led to the generation of N-phosphonopiperidones with enhanced proteome-wide selectivity and confirmed DPP8/9 engagement in cells. researchgate.net

The development of next-generation probes will build on these advances, aiming for compounds with even higher affinity and unprecedented selectivity indices, which will be essential for definitively assigning specific functions to either DPP8 or DPP9 in cellular and in vivo contexts. nih.govuantwerpen.be

| Compound Class | Target(s) | Key Feature | Reported Selectivity |

|---|---|---|---|

| DPP-8/9 probe-1 | DPP8/DPP9 | NBD-labeled fluorescent probe | High affinity for both DPP8 (IC50: 210 nM) and DPP9 (IC50: 15 nM) medchemexpress.com |

| 4-Oxo-β-lactams | DPP8/DPP9 | Targets an extended S2' subsite in DPP8 | Delivers a high selectivity index for DPP8 over DPP9 nih.gov |

| Adamantyl Derivatives | DPP9 | Non-covalent inhibitors | Unprecedented DPP9/DPP8 selectivity indices (>100) uantwerpen.be |

| Val-boroPro (Talabostat) | DPP4/8/9 | Broadband inhibitor | Inhibits DPP4, DPP8, and DPP9 at comparable levels nih.govresearchgate.net |

While first-generation probes like this compound utilize conventional fluorophores such as nitrobenzoxadiazole (NBD), future development is moving towards more advanced reporter systems. medchemexpress.comnih.gov Probes incorporating near-infrared (NIR) and two-photon fluorophores are particularly sought after for their significant advantages in biological imaging.

Near-Infrared (NIR) Probes: NIR fluorophores emit light in the 700-1700 nm wavelength range, a region known as the "biological transparency window." frontiersin.org This spectral window minimizes interference from tissue autofluorescence and reduces light scattering, enabling deeper tissue penetration. frontiersin.orgrsc.org Developing DPP8/9 probes with NIR-II (900–1880 nm) emission would be a major breakthrough, allowing for high-resolution, deep-tissue in vivo imaging to study the enzymes' roles in complex organisms. acs.org Molecular engineering strategies, such as creating donor-acceptor-donor (D-A-D) architectures with fluorophores like diketopyrrolopyrrole (DPP), are being used to achieve bright NIR-II fluorescence. rsc.orgacs.org

Two-Photon Probes: Two-photon microscopy utilizes the principle of two-photon absorption, where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons. frontiersin.orgnih.gov This approach provides convenient access to the NIR window, enhances spatial resolution, and reduces photodamage to surrounding tissues. frontiersin.org The creation of two-photon DPP8/9 probes would facilitate high-fidelity 3D imaging of enzymatic activity in living cells and tissues with exceptional clarity. nih.gov

Advanced Applications in Chemical Proteomics

Chemical proteomics, particularly activity-based protein profiling (ABPP), is a powerful technology for studying enzyme function directly in native biological systems. nih.govrsc.org ABPP uses active-site-directed chemical probes to assess the functional state of entire enzyme families. rsc.orgnih.gov Next-generation DPP8/9 probes will significantly enhance the scope and precision of these applications.

With highly selective and potent probes, researchers can perform more accurate competitive ABPP experiments. This involves competing a new inhibitor against the probe to determine the inhibitor's potency and selectivity profile across the entire proteome. Probes with enhanced features will allow for:

Target Engagement and Occupancy Studies: Quantifying how much of a drug candidate is bound to its intended DPP8/9 target in cells or in vivo.

Off-Target Profiling: Identifying unintended targets of DPP8/9 inhibitors, which is critical for understanding potential side effects.

Discovery of New Enzyme Functions: Using probes to identify changes in DPP8/9 activity in different disease states or in response to various stimuli. youtube.com

Integration with Multi-omics Approaches to Understand DPP8/9 Biology

To gain a holistic understanding of the biological consequences of DPP8/9 activity, future research will increasingly integrate probe-based proteomics with other "omics" disciplines. frontlinegenomics.comescholarship.org A multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of a biological system. thermofisher.com

By using next-generation probes to precisely measure DPP8/9 activity (proteomics), researchers can correlate these findings with:

Transcriptomics (RNA-seq): To see how inhibiting DPP8 or DPP9 alters gene expression patterns.

Metabolomics: To identify changes in the levels of small-molecule metabolites that result from altered DPP8/9 substrate cleavage.

Genomics: To link genetic variants in patients to differences in DPP8/9 activity or inhibitor response. frontlinegenomics.com

This integrative strategy will be crucial for connecting the enzymatic function of DPP8/9 to broader cellular pathways and disease phenotypes, moving beyond the study of single proteins to a systems-level understanding. escholarship.org

Further Elucidation of DPP8/9 Biological Functions Using Probe-Based Methods

Despite significant progress, the precise biological functions of DPP8 and DPP9 remain partially understood. nih.gov These enzymes are implicated in a wide array of processes, including immune regulation, inflammasome activation, cancer cell proliferation, and energy metabolism. nih.govfrontiersin.orgnih.gov Advanced, highly selective probes are essential tools for dissecting these roles with greater clarity.

For example, DPP8 and DPP9 are known to interact with and regulate the inflammasome sensors NLRP1 and CARD8, and their inhibition can trigger pyroptosis, a form of inflammatory cell death. nih.govresearchgate.netacs.org However, the specific contributions of DPP8 versus DPP9 to this process are hard to distinguish with broadband inhibitors. nih.gov The development of probes that can selectively visualize the activity of only DPP8 or only DPP9 in living immune cells would allow researchers to:

Determine which enzyme is the primary regulator of inflammasome activation in different cell types. researchgate.net

Track the subcellular location of active enzymes during the process of pyroptosis.

Identify the specific natural substrates cleaved by each enzyme that are critical for regulating this pathway. researchgate.netresearchgate.net

Ultimately, the continued evolution of probe-based methods will be instrumental in validating DPP8 and DPP9 as therapeutic targets and in guiding the development of novel drugs for immunological disorders and cancer. nih.govnih.gov

Q & A

Q. How does DPP-8/9 probe-1 achieve selective labeling of DPP-8 and DPP-9 in vitro?

this compound incorporates a nitrobenzoxadiazole (NBD) fluorophore, which enables visualization of active enzymes via fluorescence microscopy. Its selectivity is attributed to structural optimization targeting the conserved S1 pocket shared by DPP-8/9, while avoiding interactions with other S9 family proteases like DPP-4 or FAP-α. Experimental validation using recombinant enzymes showed IC50 values of 210 nM (DPP-8) and 15 nM (DPP-9), with minimal cross-reactivity (e.g., >100-fold selectivity over DPP-4) .

Q. What methodological steps are critical for quantifying DPP-8/9 activity using this probe?

Key steps include:

- Calibration : Generate a standard curve using known concentrations of active DPP-8/9 to correlate fluorescence intensity with enzymatic activity.

- Controls : Include negative controls (e.g., enzyme-deficient samples or competitive inhibitors like sitagliptin for DPP-4) to confirm probe specificity.

- Signal normalization : Use internal reference dyes (e.g., Hoechst for nuclear staining) to account for variations in cell density or imaging conditions .

Q. How can researchers assess the correlation between DPP-8/9 inhibition and cytotoxicity in cell models?

Co-treat cells with this compound and pan-DPP inhibitors (e.g., vildagliptin) to measure dose-dependent changes in viability via assays like MTT or Annexin V staining. Monitor toxicity markers (e.g., platelet counts, reticulocyte levels) as preclinical studies link DPP-8/9 inhibition to immune dysregulation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s selectivity across different experimental systems?

Discrepancies may arise from variations in enzyme conformation, assay pH, or off-target binding. To address this:

- Use orthogonal assays (e.g., enzymatic activity assays with purified proteins vs. cellular imaging).

- Validate findings with genetic models (e.g., DPP-8/9 knockout cells) or competitive inhibitors.

- Cross-reference selectivity ratios with structural analogs (e.g., alogliptin’s >10,000-fold selectivity for DPP-4 over DPP-8/9) to identify probe-specific biases .

Q. What experimental design considerations are critical for in vivo imaging of DPP-8/9 activity using this probe?

Challenges include probe stability, tissue penetration, and background fluorescence. Strategies:

- Pharmacokinetic optimization : Modify probe hydrophobicity (e.g., PEGylation) to enhance bioavailability.

- Tissue-specific delivery : Use nanoparticle carriers or targeting ligands (e.g., antibodies against cell-surface markers).

- Multimodal imaging : Combine fluorescence with PET/MRI for deeper tissue resolution .

Q. How can computational modeling improve the interpretation of fluorescence data from this compound?

Machine learning algorithms (e.g., convolutional neural networks) can automate image analysis to quantify subcellular localization patterns. Molecular docking simulations can predict probe-enzyme interactions, guiding mutagenesis studies to validate binding residues (e.g., Ser630 in the S1 pocket) .

Q. What methodologies address the limitations of this compound in heterogeneous tissue samples?

- Spatial transcriptomics : Correlate probe signal with mRNA expression of DPP-8/9 in adjacent tissue sections.

- Multiplex imaging : Pair the probe with markers for immune cells (e.g., CD3+ T-cells) to study enzyme activity in specific microenvironments .

Methodological Best Practices

- For selectivity validation : Compare inhibition kinetics across DPP-4, DPP-8, DPP-9, and FAP-α using recombinant enzymes under standardized buffer conditions .

- For toxicity studies : Use rodent models to monitor systemic effects (e.g., splenomegaly, thrombocytopenia) linked to prolonged DPP-8/9 inhibition .

- For data reproducibility : Adopt open-source image analysis tools (e.g., ImageJ plugins) and share raw fluorescence datasets in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.